molecular formula C20H20ClN3O3S B5330147 N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B5330147
M. Wt: 417.9 g/mol
InChI Key: ZIWUVLOHXLMTRA-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an oxazole ring, a chlorobenzene moiety, and a phenylsulfonyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-20(2,3)17-13-18(23-27-17)22-19(14-9-11-15(21)12-10-14)24-28(25,26)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWUVLOHXLMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazole ring by reacting tert-butylamine with an appropriate carboxylic acid derivative under dehydrating conditions. The resulting oxazole intermediate is then chlorinated to introduce the chloro group.

Next, the phenylsulfonyl group is introduced through a sulfonylation reaction, where the oxazole intermediate is treated with a sulfonyl chloride derivative in the presence of a base. Finally, the benzenecarboximidamide moiety is formed by reacting the sulfonylated intermediate with a suitable amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide: Shares the oxazole and sulfonamide groups but lacks the chloro and benzenecarboximidamide moieties.

    tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Contains the oxazole and tert-butyl groups but has a carbamate instead of a sulfonamide and benzenecarboximidamide.

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chloro-N’-(phenylsulfonyl)benzenecarboximidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, phenylsulfonyl moiety, and benzenecarboximidamide structure sets it apart from similar compounds, making it a valuable compound for diverse research applications.

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